4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester
Description
4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester is a boronic acid derivative featuring a phenyl ring substituted with a pinacol-protected boronic ester group and an N-methyl-N-trifluoroacetylaminomethyl side chain. The pinacol ester enhances solubility in organic solvents compared to the free boronic acid , while the trifluoroacetyl group stabilizes the amine against oxidation and hydrolysis, making it suitable for applications requiring prolonged stability under reactive conditions. This compound is structurally analogous to simpler phenylboronic acid pinacol esters, such as 4-(aminomethyl)phenylboronic acid pinacol ester , but its unique substituents confer distinct physicochemical and reactivity profiles.
Properties
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BF3NO3/c1-14(2)15(3,4)24-17(23-14)12-8-6-11(7-9-12)10-21(5)13(22)16(18,19)20/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORINYPZCOZOYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula, C₁₆H₂₁BF₃NO₃ , corresponds to a molecular weight of 343.2 g/mol . Its structure comprises a phenylboronic acid pinacol ester core, substituted at the para-position with an aminomethyl group bearing N-methyl and N-trifluoroacetyl substituents. The boronic acid is stabilized as a pinacol ester, a common strategy to enhance stability and solubility for Suzuki-Miyaura cross-coupling applications.
Spectroscopic Characterization
1H NMR data for analogous pinacol esters (e.g., 4-methylphenylboronic acid pinacol ester) reveal characteristic singlet resonances for pinacol’s methyl groups at δ 1.34 ppm and aromatic protons between δ 7.05–7.86 ppm . For the target compound, the N-trifluoroacetyl group’s CF₃ moiety would appear as a quartet near δ 117–120 ppm in ¹⁹F NMR, while the N-methyl group’s protons resonate as a singlet near δ 3.0 ppm .
Synthetic Routes
Stepwise Assembly Approach
Synthesis of 4-(Aminomethyl)phenylboronic Acid
The precursor 4-(aminomethyl)phenylboronic acid is typically prepared via:
- Borylation of 4-bromobenzylamine using Miyaura borylation conditions (Pd(dppf)Cl₂, KOAc, bis(pinacolato)diboron).
- Protection of the amine with tert-butoxycarbonyl (Boc) or trifluoroacetyl groups to prevent side reactions during subsequent steps.
Trifluoroacetylation of the Amine
The aminomethyl group undergoes N-methylation followed by trifluoroacetylation:
- Methylation : Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) yields N-methyl-4-(aminomethyl)phenylboronic acid.
- Trifluoroacetylation : Reaction with trifluoroacetic anhydride (TFAA) in dichloromethane introduces the N-trifluoroacetyl group.
Pinacol Ester Formation
The boronic acid is converted to its pinacol ester via reflux with pinacol (1,2-diol) in anhydrous ether, followed by purification via flash column chromatography (hexanes/ethyl acetate).
Radical-Mediated Borylation
Recent advances in nitrogen-centered radical (NCR) chemistry enable alternative routes. For example:
- Amidyl Radical Generation : O-2,4-dinitrophenyl precursors react with diboron reagents (B₂(OH)₄) in dimethylacetamide (DMAc), generating amidyl radicals that undergo cyclization and borylation.
- Boron Pinacolate Formation : The radical intermediate abstracts a hydrogen atom from DMAc, leading to boronic acid formation, which is subsequently esterified with pinacol.
This method is advantageous for substrates sensitive to traditional cross-coupling conditions, offering functional group tolerance and mild reaction parameters.
Mechanistic Insights
Boronic Ester Formation
The reaction of boronic acids with pinacol proceeds via a two-step mechanism:
Radical Chain Pathway
In radical-mediated syntheses, the mechanism involves:
- Single-Electron Transfer (SET) : Reduction of the O-2,4-dinitrophenyl precursor by B₂(OH)₄ generates an amidyl radical.
- Cyclization : The radical undergoes 5-exo cyclization to form a carbon-centered radical.
- Borylation : Reaction with diboron reagent installs the boronic ester moiety, followed by pinacol exchange.
Purification and Characterization
Applications and Derivatives
Challenges and Optimizations
Side Reactions
Chemical Reactions Analysis
Types of Reactions
4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester .
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted boronic esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
a. Anticancer Activity
Research has shown that boronic acid derivatives, including 4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester, exhibit significant anticancer properties. These compounds can inhibit proteasomes, which are crucial for protein degradation in cancer cells. A study demonstrated that modifications to the boronic acid structure could enhance selectivity and potency against specific cancer types, such as multiple myeloma .
b. Targeted Drug Delivery
The compound's ability to form reversible covalent bonds with diols makes it a candidate for drug delivery systems. Its boronate ester functionality can be exploited to create prodrugs that release active pharmaceutical ingredients in response to specific biological triggers, such as pH changes or the presence of certain enzymes .
Materials Science Applications
a. Sensor Development
4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester has been utilized in the development of chemical sensors. Its interaction with various analytes can be monitored through changes in fluorescence or conductivity, making it suitable for environmental monitoring and biomedical applications .
b. Polymer Chemistry
In polymer science, boronic acids are used as cross-linking agents or as components in smart materials that respond to environmental stimuli. The incorporation of this compound into polymer matrices can enhance mechanical properties and introduce functional responsiveness, making it valuable for applications in drug delivery and tissue engineering .
Case Studies
Mechanism of Action
The mechanism by which 4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester exerts its effects involves the formation of boron-carbon bonds through Suzuki-Miyaura coupling reactions. The compound acts as a boron donor, facilitating the transfer of boron to the target molecule. This process involves the activation of the boronic ester by a palladium catalyst, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Solubility and Stability
- Solubility: Pinacol esters generally exhibit high solubility in organic solvents (e.g., THF, ethanol) due to their hydrophobic pinacol moiety . The trifluoroacetyl group in the target compound increases lipophilicity compared to hydrophilic derivatives like 4-carboxyphenylboronic acid pinacol ester .
- Stability: The N-trifluoroacetyl group protects the amine from oxidation, unlike primary amines in 4-(aminomethyl)phenylboronic acid pinacol ester, which require protective strategies during synthesis .
Biological Activity
The compound 4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester (CAS Number: 2377608-19-8) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Structure
The chemical structure of 4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester can be represented as follows:
- Molecular Formula : C16H21BF3NO3
- Molecular Weight : 333.23 g/mol
Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under ambient conditions |
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and can inhibit proteolytic enzymes such as proteasomes. The trifluoroacetyl group enhances the lipophilicity of the compound, potentially improving its cell membrane permeability and bioavailability.
Anticancer Activity
Research indicates that phenylboronic acid derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell growth by disrupting proteasome function, leading to apoptosis in cancer cells. The specific activity of 4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester in this context remains to be fully elucidated but is hypothesized to follow similar pathways.
Antiviral Activity
Recent investigations into boron-containing compounds have suggested potential antiviral applications. For example, compounds derived from boronic acids have been identified as inhibitors of viral proteases, which are crucial for viral replication. The specific antiviral efficacy of the compound has not yet been extensively documented but aligns with the broader trends observed in related studies.
Case Studies and Research Findings
- Antitumor Studies : A study published in Nature Reviews Cancer highlighted the role of boron-containing compounds in targeting cancer cells through proteasome inhibition. While specific data on 4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester is limited, the findings suggest that similar compounds can lead to significant tumor regression in preclinical models .
- Synthesis and Biological Evaluation : A research article detailed the synthesis of various phenylboronic acid derivatives and their evaluation against different cancer cell lines. The study found that modifications at the amine and ester functionalities could enhance biological activity, indicating that 4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester may possess promising anticancer properties .
- Inhibition Studies : In a comparative study of boronic acids as protease inhibitors, derivatives were tested for their ability to inhibit specific viral enzymes. Although direct results for the compound were not available, trends suggested that structural modifications could lead to enhanced inhibitory effects against viral targets .
Q & A
Q. What are the standard synthesis protocols for 4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester, and how can reaction yields be optimized?
The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A general approach involves reacting aryl halides with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc in 1,4-dioxane at 85°C under inert gas . Yield optimization requires strict control of moisture, stoichiometric ratios (e.g., 1.2:1 B₂(pin)₂ to aryl halide), and catalyst loading (1–2 mol%). Post-reaction purification via column chromatography (petroleum ether/CH₂Cl₂) is critical to isolate the boronic ester .
Q. How should researchers purify and characterize this boronic ester to ensure structural fidelity?
Purification is achieved using silica gel chromatography with nonpolar solvent mixtures (e.g., hexane:EtOAc). Characterization requires ¹H/¹³C NMR to confirm the pinacol ester’s signature peaks (e.g., 1.2–1.3 ppm for methyl groups) and boronate B-O stretching (~1,350 cm⁻¹) via FTIR. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography may resolve stereochemical ambiguities .
Q. What are the recommended storage conditions to maintain the compound’s stability?
Store at 2–8°C in airtight, moisture-resistant containers under inert gas (N₂/Ar). Desiccants like silica gel should be included to prevent hydrolysis. Prolonged exposure to air or humidity degrades the boronate ester into boronic acid, reducing reactivity in cross-coupling reactions .
Q. In what organic transformations is this compound commonly employed?
It is widely used in Suzuki-Miyaura cross-couplings to introduce aryl groups into complex molecules. The trifluoroacetyl and methyl groups enhance electronic stability, making it suitable for synthesizing fluorinated pharmaceuticals or agrochemical intermediates .
Advanced Questions
Q. How does the electron-withdrawing trifluoroacetyl group influence the compound’s reactivity in cross-coupling reactions?
The trifluoroacetyl group increases electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions. However, it may reduce compatibility with strongly basic conditions (e.g., >pH 9), necessitating buffered aqueous phases or milder bases like K₃PO₄ .
Q. What strategies mitigate side reactions when this ester is used in reactions with sensitive functional groups (e.g., aldehydes or ketones)?
Employ orthogonal protecting groups (e.g., silyl ethers for alcohols) and low-temperature conditions (–20°C to 0°C). For example, in the presence of aldehydes, pre-complexation with diols (e.g., pinacol) stabilizes the boronate ester, preventing undesired condensation .
Q. How should researchers design experiments involving this compound under moisture-sensitive conditions?
Use Schlenk lines or gloveboxes for reagent handling. Pre-dry solvents (e.g., THF over Na/benzophenone) and employ molecular sieves (3Å) in reaction mixtures. Monitor reaction progress via TLC with fluorescent indicators to minimize air exposure .
Q. What role does this boronic ester play in synthesizing metal-organic frameworks (MOFs) or bioconjugates?
The boronate group enables covalent organic framework (COF) assembly via Suzuki couplings, creating porous structures for gas storage. In bioconjugation, it reacts with cis-diols in glycoproteins, facilitating probes for diagnostic sensors (e.g., glucose monitoring) .
Q. How can contradictory catalytic efficiency data in cross-coupling reactions be resolved?
Discrepancies often arise from ligand choice (e.g., SPhos vs. XPhos) or solvent polarity. Systematic screening via Design of Experiments (DoE) identifies optimal conditions. For example, Pd(OAc)₂ with XPhos in toluene improves yields for sterically hindered substrates .
Q. What isotopic labeling techniques utilize this compound for tracing studies?
Isotopic ¹¹B or ¹⁴C labeling is achieved by substituting reagents (e.g., ¹⁴C-pinacol) during synthesis. Applications include metabolic tracing in drug development or environmental persistence studies of agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
